alpha-Semegma mycolic acid

Description

Significance of Mycolic Acids in Mycobacterial Cell Envelope Architecture and Physiology

Mycolic acids are the major components of the mycobacterial cell wall, constituting up to 60% of its dry weight. asm.org They are covalently linked to the arabinogalactan-peptidoglycan complex and are also found as free lipids, such as trehalose (B1683222) dimycolate (TDM), in the outer layer. unam.mxnih.gov This organization forms a highly ordered and impermeable asymmetric lipid bilayer known as the mycomembrane. nih.govfrontiersin.org

This unique architecture confers several critical physiological advantages to mycobacteria. researchgate.net The mycolic acid-rich cell envelope provides a formidable barrier against hydrophilic antibiotics and biocides, contributing significantly to the natural drug resistance of many mycobacterial species. frontiersin.orgwikipedia.org It also protects the bacteria from chemical injury, dehydration, and the host's immune system, allowing pathogens like Mycobacterium tuberculosis to survive within macrophages. asm.orgwikipedia.org The structural integrity provided by mycolic acids is essential for the growth, survival, and virulence of mycobacteria. asm.orgnih.gov

Overview of Mycolic Acid Classes in Mycobacteria

Mycobacterial species are characterized by a specific and diverse profile of mycolic acids, which can be broadly categorized based on the chemical functional groups present on their long meromycolate chain. asm.orgresearchgate.net The primary classes found in M. tuberculosis are alpha-, keto-, and methoxy-mycolic acids. wikipedia.org However, other species, particularly non-tuberculous mycobacteria, exhibit different profiles. mdpi.com

Table 1: Major Mycolic Acid Classes in Mycobacterium tuberculosis

| Mycolic Acid Class | Abundance | Key Structural Features | Total Carbon Atoms |

| Alpha (α)-Mycolic Acid | >70% | Contains two cis-cyclopropane rings; lacks oxygenation on the meromycolate chain. nih.govtandfonline.com | C76-C86 asm.org |

| Keto-Mycolic Acid | 10-15% | Contains a ketone group and either a cis- or trans-cyclopropane ring. wikipedia.orgnih.gov | C54-C63 nih.gov |

| Methoxy-Mycolic Acid | 10-15% | Contains a methoxy (B1213986) group and either a cis- or trans-cyclopropane ring. wikipedia.orgnih.gov | C54-C63 nih.gov |

Alpha (α)-mycolic acids are the most abundant class in most mycobacterial species, comprising over 70% of the total mycolic acid content in M. tuberculosis. nih.govtandfonline.com Structurally, they are characterized as cis,cis-dicyclopropyl fatty acids. asm.orgnih.gov These molecules are exceptionally long, with total carbon numbers ranging from 76 to 86. asm.org The α-mycolic acid molecule consists of a shorter α-alkyl side chain and a long meromycolate chain that features two cyclopropane (B1198618) rings but lacks any oxygen-containing functional groups. biorxiv.org

A distinct subclass of mycolic acids, known as alpha' (α')-mycolic acids, are found in several species of nontuberculous mycobacteria, including Mycobacterium smegmatis. asm.orgmdpi.com These are shorter-chain homologs of α-mycolic acids, typically containing around 60 to 68 carbon atoms. asm.org In M. smegmatis, α'-mycolates are monoenoic acids ranging from C60 to C66. ebi.ac.uk The biosynthesis of these shorter mycolic acids is distinct and requires specific enzymes, the absence of which can significantly impact bacterial growth. nih.govresearchgate.net The presence and specific structure of α'-mycolic acids are important taxonomic markers for identifying different mycobacterial species. asm.org

Table 2: Comparison of Alpha (α)- and Alpha' (α')-Mycolic Acids

| Feature | Alpha (α)-Mycolic Acid | Alpha' (α')-Mycolic Acid |

| Typical Carbon Length | C76-C86 asm.org | C58-C68 asm.org |

| Typical Host Species | M. tuberculosis, M. smegmatis asm.orgnih.gov | M. smegmatis, M. chelonae, M. fortuitum asm.org |

| Key Structural Feature | Long-chain dicyclopropyl fatty acid. asm.org | Shorter-chain homolog, often monoenoic. asm.orgebi.ac.uk |

| Presence in M. tuberculosis | Yes (Major component) nih.gov | No asm.org |

Alpha- and alpha'-mycolic acids are structurally distinct from the oxygenated mycolic acids—keto- and methoxy-mycolic acids—which are prominent in pathogenic species like M. tuberculosis. wikipedia.orgmdpi.com The primary difference is the absence of oxygen-containing functional groups on the meromycolate chain of α-mycolates. biorxiv.org In contrast, keto-mycolic acids possess a ketone group, and methoxy-mycolic acids contain a methoxy group. wikipedia.orgmdpi.com These oxygenated groups, along with the stereochemistry of their associated cyclopropane rings (which can be cis or trans), are believed to play roles in the virulence and pathogenic behavior of M. tuberculosis. asm.orgmdpi.com Non-tuberculous species like M. smegmatis lack these keto- and methoxy-mycolic acids, having a mycolic acid profile dominated by α- and α'- types instead. mdpi.com

Structure

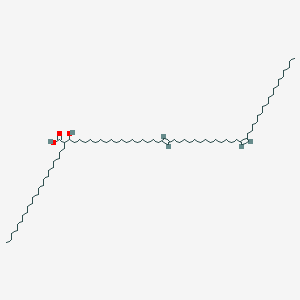

2D Structure

Properties

Molecular Formula |

C77H150O3 |

|---|---|

Molecular Weight |

1124 g/mol |

IUPAC Name |

(21E,36Z)-2-docosyl-3-hydroxypentapentaconta-21,36-dienoic acid |

InChI |

InChI=1S/C77H150O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-56-58-60-62-64-66-68-70-72-74-76(78)75(77(79)80)73-71-69-67-65-63-61-59-57-55-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,46-47,75-76,78H,3-30,33-45,48-74H2,1-2H3,(H,79,80)/b32-31-,47-46+ |

InChI Key |

OTBHVUMGIGNBIY-FZQKJBIYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCC/C=C\CCCCCCCCCCCCCCCCCC)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O |

Origin of Product |

United States |

Elucidation of Alpha Semegma Mycolic Acid Biosynthesis Pathways

Precursor Synthesis by Fatty Acid Synthase Systems

The journey of alpha-semegma mycolic acid biosynthesis begins with the creation of its fundamental building blocks by two distinct fatty acid synthase (FAS) systems. nih.gov These systems, FAS-I and FAS-II, work in a coordinated fashion to produce the necessary fatty acid precursors. frontiersin.org

Role of Fatty Acid Synthase I (FAS-I) in Initial Chain Elongation

The de novo synthesis of fatty acids in mycobacteria is carried out by the eukaryotic-like, multifunctional Fatty Acid Synthase I (FAS-I). nih.govresearchgate.netasm.org This single, large enzyme complex is responsible for producing a bimodal distribution of fatty acids, typically with chain lengths of C16-C18 and C24-C26. frontiersin.orgresearchgate.net The shorter C16-C18 fatty acyl-CoAs serve as primers for the subsequent elongation by the FAS-II system, initiating the formation of the long meromycolate chain. frontiersin.orgasm.org The longer C24-C26 acyl-CoA acts as the α-branch that will be condensed with the meromycolate chain in the final step of mycolic acid assembly. researchgate.netresearchgate.net

Role of Fatty Acid Synthase II (FAS-II) in Mero-chain Elongation

Unlike FAS-I, the Fatty Acid Synthase II (FAS-II) system consists of a series of discrete, monofunctional enzymes. nih.govasm.org This "bacterial-like" system is incapable of de novo fatty acid synthesis and instead specializes in elongating the medium-chain fatty acids provided by FAS-I. nih.govasm.org The FAS-II system extends these primers in a cyclical process, adding two-carbon units from malonyl-ACP in each cycle to create the very-long-chain meromycolic acids. portlandpress.comnih.gov Key enzymes in this system include β-ketoacyl-ACP synthases (KasA and KasB), which are responsible for the condensation reactions that drive chain elongation. asm.orgportlandpress.com KasA is primarily involved in the initial elongation steps, while KasB is required for the full extension of the meromycolate chain. asm.org

Enzymatic Steps in Alpha-Mycolic Acid Assembly

Once the precursor fatty acids are synthesized, a series of precise enzymatic reactions assemble and modify them to form the final this compound structure. nih.govresearchgate.net

Claisen-Type Condensation for Final Assembly

The final and crucial step in constructing the mycolic acid backbone is a Claisen-type condensation reaction. nih.govpnas.org This reaction joins the two major precursors: the long meromycolate chain synthesized by the FAS-II system and the shorter α-alkyl chain (C26-CoA) produced by FAS-I. asm.orgresearchgate.net This condensation is catalyzed by the polyketide synthase Pks13. nih.govpnas.org

Prior to condensation, both fatty acyl chains must be activated. The meromycolyl-AcpM from FAS-II is converted to meromycolyl-AMP by the fatty acyl-AMP ligase FadD32. asm.orgnih.gov Concurrently, the C26-CoA from FAS-I is carboxylated by an acyl-CoA carboxylase complex that includes AccD4. pnas.orgresearchgate.net Pks13 then facilitates the condensation of these two activated substrates, resulting in the formation of an α-alkyl β-keto thioester, which is subsequently reduced to yield the mature mycolic acid. asm.org

Introduction of Double Bonds (Desaturations) in the Mero-chain

The meromycolate chain of alpha-mycolic acids is characterized by the presence of double bonds. nih.govunam.mx In mycobacteria, modules of the FAS-II system are responsible for introducing cis unsaturations at specific locations along the growing meroacid chain. nih.gov This results in a cis,cis-diunsaturated fatty acid that serves as an intermediate for α-mycolic acids. nih.gov While the precise mechanisms for cis double bond formation in mycobacterial mycolic acids are still being fully elucidated, they are a fundamental feature of the meromycolate structure. unam.mx

Cyclopropanation Mechanisms on the Mero-chain

A defining characteristic of alpha-mycolic acids is the presence of cyclopropane (B1198618) rings on the meromycolate chain. researchgate.netnih.gov These modifications are introduced by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, also known as cyclopropane mycolic acid synthases (CMAS). nih.govplos.org

The enzymatic cyclopropanation reaction is believed to proceed through the transfer of a methyl group from SAM to a double bond on the unsaturated meromycolate chain. researchgate.net This creates a carbocation intermediate, which is then followed by a base-catalyzed cyclization to form the three-membered cyclopropane ring. researchgate.net In the case of alpha-mycolic acids, which typically contain two cis-cyclopropane rings, specific enzymes are responsible for these modifications at both the proximal and distal positions of the meromycolate chain. nih.govpnas.org For instance, in M. tuberculosis, PcaA is responsible for the cis-cyclopropanation of the proximal double bond, while MmaA2 modifies the distal double bond. plos.org

Compound and Enzyme Information

| Name | Type | Function in Biosynthesis |

| This compound | Final Product | A major long-chain fatty acid component of the mycobacterial cell envelope. nih.govimrpress.com |

| Fatty Acid Synthase I (FAS-I) | Enzyme Complex | Performs de novo synthesis of C16-C18 and C24-C26 fatty acids. frontiersin.orgresearchgate.net |

| Fatty Acid Synthase II (FAS-II) | Enzyme System | Elongates medium-chain fatty acids to produce the long meromycolate chain. nih.govfrontiersin.org |

| Pks13 | Enzyme (Polyketide Synthase) | Catalyzes the final Claisen-type condensation of the α-branch and the mero-chain. nih.govpnas.org |

| FadD32 | Enzyme (Fatty Acyl-AMP Ligase) | Activates the meromycolate chain for condensation. asm.orgnih.gov |

| AccD4 | Enzyme Subunit (Acyl-CoA Carboxylase) | Involved in the carboxylation of the α-branch precursor. pnas.orgresearchgate.net |

| KasA/KasB | Enzymes (β-ketoacyl-ACP synthase) | Catalyze condensation steps during mero-chain elongation by FAS-II. asm.orgportlandpress.com |

| PcaA | Enzyme (Cyclopropane Synthase) | Catalyzes cis-cyclopropanation of the proximal double bond in the mero-chain. plos.org |

| MmaA2 | Enzyme (Cyclopropane Synthase) | Catalyzes cis-cyclopropanation of the distal double bond in the mero-chain. plos.orgpnas.org |

| Malonyl-CoA | Substrate | Provides the two-carbon units for fatty acid chain elongation by both FAS-I and FAS-II. asm.orgnih.gov |

| Acyl Carrier Protein (AcpM) | Protein | Shuttles the growing acyl chain between the enzymes of the FAS-II system. asm.org |

| S-adenosyl-L-methionine (SAM) | Cofactor | Donates the methyl group for the cyclopropanation of the mero-chain. nih.govresearchgate.net |

Proximal Cyclopropanation

Proximal cyclopropanation refers to the introduction of a cyclopropane ring at the double bond closer to the carboxyl group of the meromycolate chain. In Mycobacterium tuberculosis, the enzyme Cma2 is responsible for the cyclopropanation of the proximal double bond in the α1 series of mycolic acids. nih.govcapes.gov.br When the gene for Cma2 is expressed in Mycobacterium smegmatis, it results in the cyclopropanation of the proximal double bond in its α-mycolic acids. capes.gov.br This modification has been shown to increase the transition temperature of the cell wall, suggesting a role in enhancing its structural integrity. nih.govcapes.gov.br The enzyme MmaA2 has also been identified as introducing a cis-cyclopropane ring in the proximal position of the methoxy (B1213986) series of mycolic acids. pnas.org

Distal Cyclopropanation

Distal cyclopropanation involves the formation of a cyclopropane ring at the double bond further away from the carboxyl group. The enzyme Cma1 is known to catalyze the cyclopropanation of the distal double bond. nih.gov In M. tuberculosis, the enzyme MmaA2 is responsible for the distal cis-cyclopropanation of α-mycolates. asm.org The conversion of a double bond to a cyclopropane ring at the distal position is achieved through the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine. uniprot.orgdrugbank.com This modification is a key factor in modulating the permeability of the cell envelope and plays a role in the host immune response and bacterial persistence. uniprot.orgdrugbank.com

Key Enzymes and Gene Products in Alpha-Smegma Mycolic Acid Biosynthesis and Modification

The biosynthesis and modification of alpha-smegma mycolic acid are orchestrated by a suite of specialized enzymes and their corresponding gene products. These proteins work in a coordinated fashion to construct the complex lipid structure that is a hallmark of the mycobacterial cell envelope.

Polyketide Synthase 13 (Pks13)

Polyketide Synthase 13 (Pks13) is a critical enzyme complex that catalyzes the final condensation step in mycolic acid biosynthesis. nih.gov This step involves a Claisen-type condensation between two fatty acid precursors. nih.gov One of the substrates is the α-meroacyl-AMP, derived from the fatty acid synthase-II (FAS-II) system, and the other is a carboxylated C26-S-CoA, which comes from the fatty acid synthase-I (FAS-I) system. nih.gov Pks13 facilitates the covalent attachment of these two substrates to its domains and then catalyzes the condensation reaction to form the mycolic acid backbone. nih.gov

Fatty Acyl-AMP Ligases (e.g., FadD32, MSMEG_4301)

Fatty acyl-AMP ligases (FAALs) play a crucial role in activating the meromycolate chain for the final condensation reaction. FadD32, a specific fatty acyl-AMP ligase, converts the meroacyl-S-ACP, a product of the FAS-II system, into meroacyl-AMP. nih.gov This activation is a prerequisite for the subsequent condensation by Pks13. nih.gov In M. smegmatis, the gene MSMEG_4301 encodes an acyl-CoA synthetase that is essential for the synthesis of α'-mycolic acids. conicet.gov.arresearchgate.net Deletion of this gene or its orthologs in other nontuberculous mycobacteria leads to the loss of these shorter mycolates. conicet.gov.arresearchgate.net

Beta-Ketoacyl-ACP Synthases (e.g., KasA, KasB)

The elongation of the meromycolate chain is carried out by the fatty acid synthase-II (FAS-II) system, which includes the beta-ketoacyl-ACP synthases KasA and KasB. These enzymes are responsible for catalyzing the condensation of acyl-ACP with malonyl-ACP, thereby extending the carbon chain of the growing fatty acid. This elongation process is fundamental to achieving the necessary length of the meromycolate precursor before it undergoes further modifications and the final condensation by Pks13.

S-Adenosylmethionine (AdoMet)-Dependent Methyltransferases (e.g., PcaA, MmaA2, MSMEG_1351)

S-adenosylmethionine (AdoMet)-dependent methyltransferases are a family of enzymes responsible for the cyclopropanation and other methyl-transfer reactions on the meromycolate chain. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. pnas.org PcaA is a cyclopropane synthase that introduces the proximal cyclopropane ring in α-mycolic acids. asm.org MmaA2 is another key methyltransferase that catalyzes the cis-cyclopropanation of the distal double bond of α-mycolates and also the proximal cyclopropanation in the methoxy-mycolate series. asm.orgpnas.org The concerted action of these methyltransferases is essential for producing the specific mycolic acid profile characteristic of a given mycobacterial species. asm.org

Data Tables

Table 1: Key Enzymes and Gene Products in this compound Biosynthesis

| Enzyme/Gene Product | Function | Role in Biosynthesis |

| Pks13 | Polyketide Synthase | Catalyzes the final Claisen-type condensation of the meroacyl chain and the alpha-branch to form the mycolic acid backbone. nih.gov |

| FadD32 | Fatty Acyl-AMP Ligase | Activates the meromycolate chain by converting it to meroacyl-AMP for the Pks13 condensation reaction. nih.gov |

| MSMEG_4301 | Acyl-CoA Synthetase | Essential for the synthesis of shorter α'-mycolic acids in M. smegmatis. conicet.gov.arresearchgate.net |

| KasA | Beta-Ketoacyl-ACP Synthase | Elongates the meromycolate chain as part of the FAS-II system. |

| KasB | Beta-Ketoacyl-ACP Synthase | Elongates the meromycolate chain as part of the FAS-II system. |

| PcaA | S-Adenosylmethionine-Dependent Methyltransferase | Catalyzes the proximal cis-cyclopropanation of α-mycolic acids. asm.org |

| MmaA2 | S-Adenosylmethionine-Dependent Methyltransferase | Catalyzes the distal cis-cyclopropanation of α-mycolates and proximal cis-cyclopropanation of methoxy-mycolates. asm.orgpnas.org |

| MSMEG_1351 | S-Adenosylmethionine-Dependent Methyltransferase | Putative methyltransferase involved in mycolic acid modification. |

Desaturases (e.g., DesA1, DesA2)

The introduction of double bonds into the long merochain of mycolic acids is a critical step, catalyzed by a class of enzymes known as aerobic desaturases. plos.orgnih.gov In Mycobacterium smegmatis, a non-pathogenic, fast-growing species used as a model organism for Mycobacterium tuberculosis, three candidate aerobic desaturases have been identified: DesA1, DesA2, and DesA3. nih.govsemanticscholar.org While DesA3 is involved in oleic acid biosynthesis, both DesA1 and DesA2 are integral and essential components of the mycolic acid biosynthesis machinery, specifically the Fatty Acid Synthase-II (FAS-II) system. nih.govpnas.org

Research has demonstrated that both desA1 and desA2 are essential for the growth and viability of M. smegmatis in laboratory media. plos.orgnih.govresearchgate.net The proteins encoded by these genes are responsible for introducing cis-double bonds into the elongating mero-chain, a prerequisite for subsequent modifications like cyclopropanation. nih.govpnas.orgpnas.org The regulation of these crucial enzymes is tightly controlled by a transcriptional repressor known as the mycolic acid desaturase regulator (MadR), which modulates their expression in response to the cellular acyl-CoA pool and cell envelope stress. pnas.orgpnas.orgnih.gov

Detailed Research Findings:

The accumulation of minor mycolic acid-related species that are likely monoenoic derivatives of α-mycolic acids. plos.orgresearchgate.net

The appearance of free fatty acyl species with chain lengths of approximately C26-C48. plos.orgresearchgate.net

Interestingly, the function of M. smegmatis DesA1 can be complemented by its M. tuberculosis homolog, highlighting its potential as a drug target in pathogenic mycobacteria. plos.orgresearchgate.net

DesA2: Like DesA1, DesA2 is also essential for the growth of M. smegmatis. researchgate.net Structural studies have shown that DesA2 is a homodimer and shares structural similarities with plant fatty acid desaturases. plos.orgnih.govsemanticscholar.org However, distinct features in its metal-binding pockets suggest it acts on a structurally unique substrate compared to its plant counterparts, pointing to a specialized role. plos.orgnih.govsemanticscholar.org

Conditional depletion of DesA2 results in more severe consequences than the depletion of DesA1, suggesting it acts at an earlier stage in the biosynthesis pathway. researchgate.net The effects of DesA2 depletion include:

A complete cessation of mycolic acid biosynthesis. researchgate.net

The accumulation of fatty acids with shorter chain lengths, specifically C19-C24. researchgate.net

A notable absence of the monoenoic derivatives that accumulate upon DesA1 depletion, reinforcing the hypothesis of its early role in the process. researchgate.net

The starkly different outcomes of depleting DesA1 versus DesA2 underscore their distinct, non-redundant functions within the FAS-II complex. researchgate.net

Data Tables

Table 1: Comparison of DesA1 and DesA2 Depletion Phenotypes in M. smegmatis

| Feature | DesA1 Depletion | DesA2 Depletion |

|---|---|---|

| Mycolic Acid Synthesis | Reduced | Completely lost researchgate.net |

| Cell Viability | Lost plos.orgnih.gov | Lost researchgate.net |

| Accumulated Species | Monoenoic derivatives of α-mycolic acids; Free fatty acids (~C26-C48) plos.orgresearchgate.net | Fatty acids (C19-C24) researchgate.net |

| Proposed Role | Later-stage desaturation of mero-chains plos.org | Early-stage role in the mycolic acid machinery researchgate.net |

Table 2: Key Compounds in this compound Desaturation

| Compound Name | Class | Role in Biosynthesis |

|---|---|---|

| This compound | Mycolic Acid | The final product of the pathway, a major component of the mycobacterial cell wall. |

| Monoenoic derivatives of α-mycolic acids | Lipid Intermediate | Accumulate upon the depletion of the DesA1 enzyme, suggesting they are substrates for further desaturation. plos.org |

| cis,cis-diunsaturated fatty acids | Lipid Intermediate | Precursors to α-meroacids, formed by the introduction of two cis double bonds into a growing fatty acid chain. nih.gov |

| Oleic acid | Fatty Acid | Its biosynthesis involves the DesA3 enzyme, distinguishing its pathway from that of mycolic acids. nih.govsemanticscholar.org |

Genetic and Environmental Regulation of Alpha Semegma Mycolic Acid Production

Transcriptional Regulation of Biosynthetic Genes

The production of alpha-semegma mycolic acid is controlled at the genetic level through the transcriptional regulation of the genes involved in its biosynthetic pathway. This regulation involves a network of proteins that can sense intracellular metabolic cues and accordingly modulate gene expression.

A key transcriptional regulator in mycobacteria is the mycolic acid desaturase regulator (MadR). pnas.orgnih.govpnas.org MadR functions as a transcriptional repressor, controlling the expression of the desA1 and desA2 genes, which encode for mycolate desaturases. nih.govpnas.org These enzymes are responsible for introducing double bonds into the mycolic acid structure, a critical step for subsequent modifications like cyclopropanation. d-nb.info

The regulatory action of MadR is uniquely modulated by the intracellular pool of fatty acyl-CoAs. pnas.orgpnas.org MadR binds to a range of acyl-CoAs, including both saturated and unsaturated forms. nih.govpnas.org However, its DNA-binding activity, and therefore its repressive function, is specifically alleviated by saturated acyl-CoAs with chain lengths of C16 to C24. nih.govpnas.org When the levels of these long-chain saturated fatty acyl-CoAs, which are precursors for mycolic acid synthesis, are high, they bind to MadR, causing a conformational change that prevents MadR from binding to the promoter regions of desA1 and desA2. pnas.orgpnas.org This de-repression leads to the increased expression of the desaturases and subsequent mycolic acid biosynthesis. pnas.org This mechanism allows the bacterium to coordinate mycolic acid production with the availability of its building blocks. pnas.org

Studies in Mycobacterium smegmatis have shown that the deletion of madR results in the upregulation of desA1 and desA2 and an accumulation of a hyper-desaturated α-mycolate species. pnas.org This highlights the crucial role of MadR in fine-tuning the degree of mycolic acid desaturation. pnas.org The ability of MadR to sense the composition of the fatty acyl-CoA pool serves as a checkpoint for remodeling the mycolic acid layer in response to metabolic cues and cell surface stress. pnas.orgpnas.org

Other transcriptional regulators, such as FasR and MabR, also play significant roles in the broader context of mycolic acid biosynthesis by controlling the expression of the fatty acid synthase (FAS) systems. royalsocietypublishing.orgresearchgate.netnih.gov FasR activates the fas-acpS operon, which is essential for the synthesis of fatty acid precursors. nih.gov MabR, on the other hand, is a transcriptional activator of the FAS-II system, which is responsible for elongating fatty acids to the lengths required for mycolic acid synthesis. royalsocietypublishing.orgresearchgate.net The activity of these regulators is also modulated by long-chain acyl-CoAs, demonstrating a coordinated regulatory network governing the entire mycolic acid biosynthetic pathway. royalsocietypublishing.orgnih.gov

Environmental Modulation of Alpha-Mycolic Acid Modification

Mycobacteria can alter the structure of their mycolic acids in response to changes in their external environment. These modifications, particularly the introduction of cyclopropane (B1198618) rings, are crucial for adapting to different conditions and can influence the permeability and fluidity of the cell wall.

A prominent example of environmental modulation is the temperature-dependent cyclopropanation of alpha-mycolic acids in the non-pathogenic species Mycobacterium smegmatis. nih.govomicsdi.orgnih.gov While it was once believed that significant cyclopropanation of mycolic acids was exclusive to pathogenic mycobacteria, studies have demonstrated its presence and regulation in saprophytic species as well. asm.org

The introduction of cis-cyclopropane rings at the proximal position of alpha-mycolic acids is catalyzed by an enzyme encoded by the gene MSMEG_1351, a homolog of the pcaA gene found in Mycobacterium tuberculosis. nih.govomicsdi.orgnih.gov The expression of MSMEG_1351 and the resulting cyclopropanation activity are significantly influenced by the growth temperature. nih.govomicsdi.orgnih.gov Quantitative reverse transcription-PCR analyses have shown that the expression of the MSMEG_1351 gene is upregulated at lower temperatures, such as 25°C, compared to the standard growth temperature of 37°C. nih.govomicsdi.org This increased gene expression correlates with a higher abundance of cis-cyclopropanated alpha-mycolic acids in cells grown at cooler temperatures. nih.gov This suggests that mycobacteria adapt to colder environments by increasing the cyclopropanation of their mycolic acids, which may help to maintain the appropriate fluidity and integrity of the cell wall. asm.org The functional equivalence of MSMEG_1351 and PcaA has been demonstrated through cross-complementation studies. nih.govnih.govasm.org

**Table 1: Effect of Temperature on Mycolic Acid Cyclopropanation in *M. smegmatis***

| Growth Temperature (°C) | Relative MSMEG_1351 Gene Expression | Level of Alpha-Mycolic Acid Cyclopropanation |

|---|---|---|

| 37 | Low | Low/Undetectable |

| 25 | High | High |

Besides temperature, other environmental factors can also trigger modifications in the mycolic acid profile. For instance, nutrient availability is a critical factor. nih.gov During periods of starvation, there is a global downregulation of genes involved in the synthesis, modification, and transport of mycolic acids. nih.gov This response, partially dependent on the stringent response regulator RelMtb, allows the bacterium to conserve resources under nutrient-limiting conditions. nih.gov

Furthermore, exposure to cell envelope stress, such as treatment with detergents like sodium dodecyl sulfate (B86663) (SDS), can induce changes in mycolic acid biosynthesis. pnas.org The regulatory systems, including MadR, play a role in sensing and responding to such stresses to maintain the integrity of the cell wall. pnas.org The ability to remodel the mycolic acid layer is a crucial adaptive mechanism that allows mycobacteria to survive in diverse and often harsh environments. omicsdi.org

Functional Roles of Alpha Semegma Mycolic Acid in Mycobacterial Cell Envelope and Physiology

Contributions to Cell Wall Impermeability and Structural Integrity

The mycobacterial cell wall is a formidable barrier, largely attributable to its high lipid content, with mycolic acids being the principal constituents. nih.govnih.gov Alpha-semegma mycolic acid, along with other mycolic acid species, forms a waxy, hydrophobic layer that significantly restricts the passage of hydrophilic molecules, contributing to the intrinsic resistance of mycobacteria to many antibiotics and chemotherapeutic agents. nih.govconicet.gov.arresearchgate.net The structural integrity of the cell wall is critically dependent on the proper synthesis and arrangement of these long-chain fatty acids. nih.govasm.org

Influence on Mycobacterial Growth, Fitness, and Survival

The essentiality of mycolic acids for mycobacterial viability is well-established. conicet.gov.arbham.ac.uk this compound, as a major mycolic acid subclass in species like Mycobacterium smegmatis, is integral to normal growth and cellular division. bham.ac.ukimrpress.com Research has shown that the disruption of mycolic acid synthesis leads to severe growth defects and loss of viability. bham.ac.uksemanticscholar.org

Role in Morphological Organization (e.g., Cording Phenotype) and Biofilm Formation

Mycolic acids are key determinants of the distinctive colony morphology and social behaviors of mycobacteria, such as cording and biofilm formation. asm.orgnih.govnih.gov The cording phenotype, characterized by the aggregation of mycobacteria into serpentine (B99607) cords, is a virulence factor in Mycobacterium tuberculosis and is directly linked to the presence of trehalose (B1683222) dimycolate (TDM), also known as cord factor. nih.gov While this compound is a component of the cell wall mycolate layer, its esterification to trehalose to form TDM contributes to this important morphological trait. nih.gov

Impact on Cellular Adaptation Mechanisms

Mycobacteria exhibit remarkable adaptability to diverse and often harsh environmental conditions, and the composition of their cell wall, including the mycolic acid profile, can be modulated in response to environmental cues. uzh.chnih.gov Temperature is a significant factor that influences the mycolic acid composition in M. smegmatis. uzh.chnih.gov

Studies have shown that at lower growth temperatures, there is a shift in the mycolic acid profile. uzh.chnih.gov For instance, the relative amount of α'-mycolic acids decreases, while the proportion of shorter-chain species of α-mycolic acids increases at lower temperatures. nih.gov Furthermore, the cyclopropanation of α-mycolic acids in M. smegmatis, a modification that introduces a cyclopropane (B1198618) ring into the meromycolate chain, is inducible at lower temperatures. nih.gov This modification is catalyzed by a methyltransferase and is thought to be a mechanism for adapting the cell wall structure to maintain fluidity and function in cooler environments. nih.gov The ability to alter the composition of mycolic acids, including the relative abundance and modification of this compound, is a key adaptive strategy for mycobacterial survival. uzh.ch

Molecular Mechanisms of Host Mycobacteria Interaction Mediated by Alpha Semegma Mycolic Acid

Recognition by Host Immune Components at the Molecular Level

The host immune system's recognition of mycobacterial lipids is a pivotal event that initiates the anti-mycobacterial immune cascade. This process is chiefly orchestrated by pattern recognition receptors (PRRs) on the surface of immune cells, which are primed to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). nih.gov Mycolic acids and their associated glycolipids stand out as principal PAMPs of mycobacteria.

A number of host receptors have been implicated in the recognition of mycolic acids, although the explicit specificity for alpha-semegma mycolic acid remains an area of ongoing investigation. The principal receptors and their modes of action in recognizing mycolic acids are outlined below:

C-type Lectin Receptors (CLRs): A key player in this context is the macrophage-inducible C-type lectin (Mincle), a receptor for mycobacterial glycolipids. nih.govnih.gov Mincle adeptly recognizes the trehalose (B1683222) headgroup of trehalose dimycolate (TDM), colloquially known as cord factor, a glycolipid formed by the attachment of two mycolic acid molecules to a trehalose sugar. nih.gov The binding interface involves both the sugar moiety and the lipid acyl chains of the glycolipid. nih.gov TDM is a potent activator of Mincle, triggering a pro-inflammatory signaling cascade, whereas glycerol (B35011) monomycolate (GroMM) is recognized with a lower affinity by this receptor. nih.gov

CD1 Family of Proteins: The CD1 family of molecules comprises non-polymorphic, MHC class I-like glycoproteins that specialize in presenting lipid antigens to T cells. scispace.com Mycolic acids can be presented by CD1b molecules, thereby activating specific T cell responses. scispace.com This presentation serves as a crucial link between the innate and adaptive branches of the immune system in the context of mycobacterial lipid recognition.

Toll-like Receptors (TLRs): TLRs constitute a family of PRRs that sense a broad spectrum of microbial products. Specifically, TLR2, acting in concert with TLR1 or TLR6, has been identified as a receptor for mycobacterial lipoproteins and other components of the cell wall. mdpi.com Although the direct binding of free mycolic acids to TLRs is not as well-defined, the complex, lipid-rich milieu of the mycobacterial cell wall has the capacity to initiate TLR signaling. scispace.com

The structural nuances of mycolic acids, such as the presence of cyclopropane (B1198618) rings, keto, or methoxy (B1213986) functional groups in the mycolic acids of M. tuberculosis, can modulate their recognition by the host. nih.govescholarship.org this compound, which is characterized by the absence of these oxygenated moieties and, in certain instances, the presence of double bonds in place of cyclopropane rings, may consequently elicit a distinct pattern of receptor engagement, though dedicated studies on this specific aspect are limited. nih.gov

| Host Immune Component | Recognized Mycobacterial Ligand (General) | Significance of Interaction |

| Mincle (Macrophage-inducible C-type lectin) | Trehalose dimycolate (TDM), Glycerol monomycolate (GroMM) | Activation of pro-inflammatory signaling pathways. nih.govnih.gov |

| CD1b | Mycolic acids | Presentation of lipid antigens to T cells, bridging innate and adaptive immunity. scispace.com |

| TLR2 (in heterodimers) | Mycobacterial lipoproteins and other cell wall components | Initiation of inflammatory responses through recognition of various mycobacterial PAMPs. scispace.commdpi.com |

Influence on Host Cellular Processes (e.g., Macrophage Polarization)

Macrophages are pivotal in the immune response against mycobacteria, and their functional state, or polarization, can dictate the course of infection. Broadly, macrophages can be categorized into the classically activated (M1) phenotype, which is pro-inflammatory and geared towards microbial killing, and the alternatively activated (M2) phenotype, which is associated with tissue remodeling and immunoregulation. nih.gov

Mycolic acids have been demonstrated to influence macrophage polarization, frequently steering them towards a phenotype that can be either advantageous or disadvantageous to the host, depending on the specific circumstances. Mycolic acids derived from M. tuberculosis have been shown to promote a tolerogenic or M2-like phenotype in macrophages. nih.gov This is typified by the secretion of anti-inflammatory cytokines such as IL-10 and the upregulation of markers linked to tissue repair. nih.gov This skewing towards an M2 phenotype can represent a strategic maneuver by pathogenic mycobacteria to circumvent host immunity and establish a long-term, persistent infection. researchgate.net

The molecular underpinnings of this modulation of macrophage function are intricate and involve the engagement of a variety of signaling pathways. For example, the interaction of mycolic acids with host receptors can set off signaling cascades that culminate in the activation of transcription factors like PPARγ (peroxisome proliferator-activated receptor gamma), a master regulator of lipid metabolism and M2 macrophage polarization. researchgate.net

While there is a paucity of research specifically examining the impact of this compound on macrophage polarization, the general principles gleaned from studies on M. tuberculosis mycolic acids intimate that it could also exert an influence on macrophage phenotype. Nevertheless, the unique structural attributes of this compound might culminate in a different outcome compared to the mycolic acids from pathogenic counterparts. More research is imperative to delineate the precise role of this compound in this intricate cellular process.

| Host Cellular Process | Effect of Mycobacterial Mycolic Acids (General) | Potential Molecular Mechanisms |

| Macrophage Polarization | Induction of a tolerogenic (M2-like) phenotype by M. tuberculosis mycolic acids. nih.gov | Activation of nuclear receptors like PPARγ, modulation of cytokine production (e.g., increased IL-10). nih.govresearchgate.net |

| Cytokine Production | Induction of both pro-inflammatory (e.g., TNF-α, IL-6 via Mincle) and anti-inflammatory (e.g., IL-10) cytokines. nih.govnih.gov | Dependent on the specific receptor engaged and the downstream signaling pathways activated (e.g., NF-κB, MAPK). nih.gov |

| Phagosome Maturation | Inhibition of phagosome-lysosome fusion by pathogenic mycobacteria, partly attributed to cell wall lipids. | Interference with host cell signaling pathways that control vesicular trafficking. |

Methodologies for the Research and Characterization of Alpha Semegma Mycolic Acid

Analytical Techniques for Structural and Compositional Analysis

Chromatography is a cornerstone for the separation and analysis of mycolic acids. Different chromatographic techniques are often used in combination to achieve high-purity samples for further structural analysis.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique for the initial separation and analysis of mycolic acid methyl esters (MAMEs). nih.govnih.gov Two-dimensional TLC (2D-TLC) is particularly powerful, allowing for the separation of mycolic acid subclasses based on their polarity and degree of unsaturation. nih.govconicet.gov.ar For instance, in Mycobacterium smegmatis, 2D-TLC can resolve α-, α′-, and epoxy-mycolates. nih.gov The solvent systems used are critical for achieving good separation; a common system for the first dimension is petroleum ether:ethyl acetate, and for the second dimension, petroleum ether:diethyl ether. conicet.gov.ar

High-Performance Liquid Chromatography (HPLC): HPLC is a widely accepted method for the identification and quantification of mycobacterial species based on their mycolic acid profiles. nih.gov Reverse-phase HPLC is commonly used, where mycolic acids are separated based on factors like chemical functional groups, polarity, and the length of their hydrocarbon chains. nih.gov It has been noted that for α-mycolate, methoxymycolate, and ketomycolate, retention times increase with longer carbon chain lengths. nih.gov While HPLC provides excellent separation, complete chemical resolution of all mycolic acid species by reverse-phase partition chromatography alone can be challenging. nih.gov

Argentation Thin-Layer Chromatography (Argentation TLC): This technique is a specialized form of TLC that incorporates silver nitrate (B79036) into the silica (B1680970) gel stationary phase. nih.gov The silver ions interact with the double bonds in unsaturated lipids, causing them to be retained more strongly on the plate. nih.gov This allows for the separation of mycolic acids based on their degree of unsaturation. nih.govpnas.org For example, argentation TLC can separate dicyclopropanoyl, monocyclopropanoyl monoenoic, and dienoic α-mycolic acids. nih.gov This method has been instrumental in identifying and purifying different subtypes of α-mycolates in M. smegmatis that vary in their degree of cyclopropanation and methylation. researchgate.net Two-dimensional argentation TLC is also a valuable tool for analyzing the heterogeneity in desaturation levels within mycolic acid sub-classes. researchgate.net

Table 1: Chromatography-Based Analysis of Alpha-Mycolic Acids

| Technique | Principle | Application in Alpha-Mycolic Acid Research | Key Findings |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Initial separation and analysis of mycolic acid methyl esters (MAMEs). | Can resolve α-, α′-, and epoxy-mycolates in M. smegmatis. nih.gov |

| 2D-TLC | Enhanced separation using two different solvent systems in perpendicular directions. | Separation of complex mycolic acid mixtures. | Allows for detailed profiling of mycolic acid subclasses. conicet.gov.ar |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, functional groups, and chain length using a high-pressure liquid mobile phase. | Identification and quantification of mycobacterial species based on mycolic acid profiles. | Retention times of α-mycolates increase with carbon chain length. nih.gov |

| Argentation TLC | TLC with silica gel impregnated with silver nitrate. | Separation of mycolic acids based on the number and geometry of double bonds. | Enables separation of unsaturated precursors from their cyclopropanated derivatives. nih.gov |

Spectrometric techniques provide detailed structural information about purified mycolic acid samples.

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and elemental composition of mycolic acids. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and highly sensitive technique for the analysis of mycolic acids, providing accurate molecular masses from small sample amounts. uzh.ch For instance, MALDI-TOF MS analysis of a specific lipid from M. smegmatis showed major signals at m/z 1174 and 1202, corresponding to C78 and C80 α-mycolic acids. nih.gov Electrospray ionization (ESI) MS is another valuable tool, and when coupled with HPLC (HPLC-ESI/MS), it can provide information on the relative abundance of different mycolic acid species. pnas.org For example, in a madR deletion mutant of M. smegmatis, HPLC-ESI/MS revealed that α-C74:1 (m/z 1,120) and α-C76:1 (m/z 1,148) were more abundant compared to the wild type. pnas.org Ion mobility-mass spectrometry (IM-MS) further enhances the separation of mycolic acids, distinguishing between different classes and even isomers with the same m/z but different collision cross-sections (CCS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of functional groups and their stereochemistry. 1H NMR is used to identify characteristic protons, such as those in cis-cyclopropane groups (~ -0.34 ppm) and trans-ethylenic groups (~5.23 ppm). nih.govescholarship.org For example, 1H NMR analysis of α-mycolates from M. marinum confirmed the cis configuration of the cyclopropyl (B3062369) groups with signals at -0.3, 0.6, and 0.7 ppm. escholarship.org

High-Resolution Magic Angle Spinning (HR-MAS) NMR: HR-MAS NMR is a non-invasive technique that allows for the analysis of molecules directly within intact bacterial cells. nih.gov This method has been used to monitor the metabolism of drugs and to obtain high-resolution spectra of cell wall components in their native environment. nih.govacs.org 1H HR-MAS NMR can quantify the relative amounts of different functional groups, such as cis-cyclopropane rings, in the mycolic acids of living mycobacteria. nih.gov 2D HR-MAS NMR techniques, such as 1H-13C HSQC, provide even more detailed structural information by correlating proton and carbon signals, aiding in the assignment of specific resonances to cell wall components like peptidoglycan, arabinogalactan, and mycolic acids. au.dkbiorxiv.orgresearchgate.net

Table 2: Spectrometric Analysis of Alpha-Mycolic Acids

| Technique | Principle | Application in Alpha-Mycolic Acid Research | Example Findings for Alpha-Mycolates |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determination of molecular weight and elemental composition. | MALDI-TOF MS identified C78 and C80 α-mycolates in M. smegmatis. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Determination of functional groups and stereochemistry. | 1H NMR shows characteristic signals for cis-cyclopropane rings at ~ -0.34 ppm. nih.gov |

| High-Resolution Magic Angle Spinning (HR-MAS) NMR | NMR on semi-solid samples spinning at the "magic angle". | Non-invasive analysis of mycolic acids in intact cells. | Can quantify changes in mycolic acid cyclopropanation in response to environmental stimuli. nih.gov |

Genetic Manipulation Approaches

Genetic manipulation is a powerful tool for dissecting the biosynthetic pathway of alpha-semegma mycolic acid. By deleting or altering the genes involved in this pathway, researchers can study the function of the encoded enzymes and the impact of these changes on the mycolic acid profile and the physiology of the bacterium.

The targeted deletion or random mutagenesis of genes provides direct evidence for their role in mycolic acid biosynthesis.

Gene Deletion: Creating knockout mutants by deleting specific genes is a common strategy. For example, the deletion of mmaA2 in M. tuberculosis results in the loss of the distal cyclopropane (B1198618) group in α-mycolic acid, which is replaced by a cis double bond. nih.gov Similarly, deletion of pcaA leads to a reduction in the proximal cyclopropane ring of α-mycolates. nih.gov In M. smegmatis, deletion of the madR gene, which encodes a transcriptional regulator, leads to an accumulation of a hyperdesaturated α-MAME (mycolic acid methyl ester) subspecies. pnas.org The deletion of MSMEG_4301 in M. smegmatis or its ortholog MAB_1915 in Mycobacterium abscessus results in the complete loss of α′-mycolic acids, a shorter form of mycolates. nih.govresearchgate.netnih.gov

Mutagenesis: Chemical mutagenesis, using agents like ethyl methanesulfonate (B1217627) (EMS), followed by screening for specific phenotypes (e.g., increased drug sensitivity) can identify genes involved in mycolic acid biosynthesis. nih.gov A mycolate-deficient mutant of M. smegmatis was isolated through chemical mutagenesis by screening for increased sensitivity to novobiocin. nih.gov This mutant was found to accumulate meromycolates, the precursors to mycolic acids. nih.gov Whole-genome sequencing of mutants with altered mycolic acid profiles can then identify the specific gene mutations responsible for the observed phenotype. conicet.gov.arnih.gov For instance, a premature stop codon in the MSMEG_4301 gene was identified in an α′-mycolic acid-deficient mutant of M. smegmatis through this approach. conicet.gov.arnih.gov

Table 3: Key Gene Deletion/Mutagenesis Studies in Mycolic Acid Research

| Gene | Organism | Method | Phenotype |

|---|---|---|---|

| mmaA2 | M. tuberculosis | Gene Deletion | Loss of distal cyclopropane ring in α-mycolic acid. nih.gov |

| pcaA | M. tuberculosis | Gene Deletion | Reduction of proximal cyclopropane ring in α-mycolic acid. nih.gov |

| madR | M. smegmatis | Gene Deletion | Accumulation of a hyperdesaturated α-MAME subspecies. pnas.org |

| MSMEG_4301 | M. smegmatis | Chemical Mutagenesis/Gene Deletion | Loss of α′-mycolic acids. conicet.gov.arnih.gov |

| kasB | M. marinum | Transposon Mutagenesis | Synthesis of mycolic acids that are 2-4 carbons shorter than wild type. escholarship.org |

Genetic complementation is used to confirm that a specific gene is responsible for a particular phenotype observed in a mutant strain. This is achieved by introducing a functional copy of the gene back into the mutant and observing the restoration of the wild-type phenotype.

For example, the defects in a kasB mutant of M. marinum, which produces shortened mycolic acids, can be fully complemented by expressing the M. tuberculosis kasB gene, but not the closely related kasA gene. escholarship.org This confirms the specific role of KasB in determining the final length of the mycolic acid chain. escholarship.org Similarly, in a M. smegmatis mutant with a deletion in the lsr2 gene, which leads to the loss of mycolyl-diacylglycerols (MDAGs), complementation with an intact lsr2 gene restores MDAG production. asm.org Genetic complementation was also used to show that the M. tuberculosis desA2 homologue could compensate for the loss of the essential desA2 gene in M. smegmatis, which is involved in mycolic acid biosynthesis. bham.ac.uk

Advanced Omics and Bioinformatic Methodologies

The integration of "omics" approaches, such as lipidomics and genomics, with bioinformatics provides a systems-level understanding of mycolic acid metabolism.

Lipidomics: This field involves the large-scale analysis of lipids in a biological system. Mass spectrometry-based lipidomics allows for the comprehensive profiling of mycolic acid species in different mycobacterial strains and under various conditions. nih.gov This approach has revealed significant variations in mycolic acid patterns between different lineages of the M. tuberculosis complex, with "ancient" lineages showing different profiles compared to "modern" ones. nih.gov For example, Lineage 1 strains exhibit an inversion of the methoxy- to keto-mycolate ratio. nih.gov

Genomics and Bioinformatics: The availability of complete mycobacterial genome sequences allows for the identification of genes potentially involved in mycolic acid biosynthesis through homology searches and comparative genomics. nih.gov Bioinformatic analysis of whole-genome sequencing data from mycolic acid-deficient mutants can pinpoint the causative mutations. conicet.gov.arnih.gov Furthermore, by correlating genomic data with lipidomic profiles, researchers can identify single-nucleotide polymorphisms (SNPs) that may underlie the observed lineage-specific differences in mycolic acid composition. nih.gov Bioinformatic tools are also used to analyze the genomic context of identified genes, providing clues about their regulation and function. conicet.gov.ar For instance, analysis of the genes surrounding MSMEG_4301 in M. smegmatis provides insights into its potential role in a specific metabolic pathway. conicet.gov.ar

Whole-Genome Sequencing and Bioinformatic Analysis in Biosynthesis Research

Whole-genome sequencing (WGS) coupled with bioinformatic analysis has proven to be a powerful tool in identifying the genetic determinants of this compound biosynthesis. This approach is particularly effective in studies involving chemically induced mutants that exhibit altered mycolic acid profiles.

A notable application of this methodology was the characterization of an alpha'-mycolic acid-deficient Mycobacterium smegmatis mutant. conicet.gov.arnih.govresearchgate.net Researchers utilized WGS to compare the genome of the mutant strain with that of the wild-type. conicet.gov.ar Bioinformatic analysis of the sequencing data pinpointed a premature stop codon in the gene MSMEG_4301, which was identified as the mutation responsible for the loss of alpha'-mycolic acid synthesis. conicet.gov.arnih.govresearchgate.net This gene encodes an acyl-CoA synthetase, and its orthologs are present in all mycobacterial species that produce alpha'-mycolic acids. conicet.gov.arnih.gov Further genetic experiments, such as the targeted deletion of MSMEG_4301 in a wild-type M. smegmatis, confirmed its essential role in the biosynthesis of these shorter-chain mycolic acids. nih.govresearchgate.net

The biosynthesis of mycolic acids involves a complex interplay of several enzymes. asm.org The fatty acid synthetase I (FAS-I) system provides the initial C20-S-coenzyme A, which is then elongated by the fatty acid synthetase II (FAS-II) system. asm.orgnih.gov The mature meroacid chain and a carboxylated C26-S-acyl carrier protein undergo a final Claisen-type condensation catalyzed by the polyketide synthase Pks13. asm.orgnih.gov Bioinformatic analysis of mycobacterial genomes has been crucial in identifying candidate genes encoding the various enzymes, such as dehydrases and isomerases, within the FAS-II modules. asm.orgnih.gov

| Gene | Organism | Encoded Protein/Function | Effect of Mutation/Deletion | Reference |

|---|---|---|---|---|

| MSMEG_4301 | Mycobacterium smegmatis | Acyl-CoA synthetase | Loss of alpha'-mycolic acid synthesis | conicet.gov.arnih.govresearchgate.net |

| MAB_1915 (ortholog of MSMEG_4301) | Mycobacterium abscessus | Acyl-CoA synthetase | Abrogation of alpha'-mycolic acid synthesis | nih.govresearchgate.net |

| MSMEG_1350 | Mycobacterium smegmatis | Mycolic acid methyltransferase | Total loss of epoxy-mycolic acid synthesis | conicet.gov.ar |

Transcriptomic Profiling (e.g., Quantitative Reverse Transcription-PCR)

Transcriptomic profiling provides a dynamic view of the gene expression changes that occur in response to various stimuli or genetic modifications, offering insights into the regulation of metabolic pathways like mycolic acid biosynthesis. Quantitative Reverse Transcription-PCR (qRT-PCR) is a key technique in this area, used for both validating broader transcriptomic data (like that from RNA-seq) and for quantifying the expression levels of specific genes. researchgate.netnih.govasm.org

In the context of mycolic acid biosynthesis, transcriptomic studies in M. smegmatis have revealed how the expression of relevant genes is altered under different conditions, such as cell envelope stress. For instance, the deletion of the transcriptional repressor madR in M. smegmatis leads to the significant upregulation of the mycolate desaturase genes desA1 and desA2. pnas.org This upregulation was confirmed through RNA sequencing and further validated using promoter-lacZ transcriptional fusions, a method analogous to qRT-PCR in quantifying promoter activity. pnas.org

Furthermore, studies on the general stress response in mycobacteria have shown that different sigma factors can regulate the transcription of essential housekeeping genes, which indirectly supports the machinery for mycolic acid synthesis. asm.org For example, it has been demonstrated that both SigA and SigB can transcribe essential housekeeping genes during the exponential growth of M. smegmatis. asm.org The expression levels of these and other regulatory proteins can be precisely measured using qRT-PCR. researchgate.netasm.org This technique allows researchers to quantify mRNA levels, which are then typically normalized to a stably expressed housekeeping gene, such as the 16S rRNA gene, to ensure accuracy. researchgate.net

| Study Focus | Methodology | Key Findings | Organism | Reference |

|---|---|---|---|---|

| Regulation of mycolate desaturase genes | RNA sequencing, promoter-lacZ fusions | Deletion of madR upregulates desA1 and desA2 | M. smegmatis | pnas.org |

| Validation of RNA-seq data under cold stress | qRT-PCR | Confirmed transcriptomic changes in selected genes (e.g., MSMEG_0158, MSMEG_1972) | M. smegmatis | researchgate.net |

| Role of sigma factors in gene expression | qRT-PCR, Western blotting | SigA and SigB cotranscribe essential housekeeping genes during exponential growth | M. smegmatis | asm.org |

Electromobility Shift Assays for Regulator-DNA Interactions

The Electromobility Shift Assay (EMSA) is a fundamental in vitro technique used to detect and characterize the direct interaction between proteins, such as transcriptional regulators, and specific DNA sequences. nih.govnih.gov This method is crucial for confirming the predictions made from bioinformatic and transcriptomic analyses regarding the regulation of gene expression.

In the study of mycolic acid biosynthesis, EMSA has been employed to demonstrate the binding of transcriptional regulators to the promoter regions of genes involved in this pathway. A prime example is the characterization of MadR, a transcriptional repressor that controls mycolic acid desaturation. pnas.org To confirm that MadR directly regulates the desA1 and desA2 genes in Mycobacterium tuberculosis, EMSA was performed. pnas.org Purified MadR protein was incubated with DNA fragments corresponding to the promoter regions of desA1 and desA2. The results showed a protein concentration-dependent shift in the mobility of the DNA fragments on a native polyacrylamide gel, indicating the formation of a stable protein-DNA complex. pnas.org This provided direct evidence that MadR binds to these promoters to repress their transcription.

The specificity of this interaction is a critical aspect of the assay. In a typical EMSA experiment, the formation of the protein-DNA complex can be competed away by the addition of an excess of unlabeled specific probe DNA, but not by an unrelated, non-specific DNA sequence. This control helps to ensure that the observed interaction is specific to the target DNA sequence. The assay relies on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing gel matrix than the free DNA fragment, resulting in a "shifted" band. nih.gov

| Regulatory Protein | Target DNA | Interaction Details | Organism Context | Reference |

|---|---|---|---|---|

| MadR | Promoter regions of desA1 and desA2 | Concentration-dependent binding, indicating direct repression of these genes. | Mycobacterium tuberculosis | pnas.org |

| GlnR | Promoter region of glnA | Direct binding, demonstrating its role in nitrogen metabolism regulation, which is linked to the availability of precursors for biosynthesis. | Mycobacterium smegmatis | d-nb.info |

Comparative Analysis of Alpha Mycolic Acid Profiles Across Mycobacterial Species

Homologs and Their Variability in Chain Length and Functional Groups

The α-mycolic acids in M. smegmatis are typically dienoic and range in carbon number from C75 to C79, with an α-alkyl chain of C24:0 nih.gov. The major molecular species are often odd-carbon-numbered, such as C77 and C79, which contain a methyl branch in the straight-chain portion nih.gov. In contrast, the α'-mycolic acids are shorter, monoenoic, and range from C60 to C66, also possessing a C24:0 α-unit nih.gov. The presence of these shorter α'-mycolates is a distinguishing feature of several non-tuberculous mycobacteria, including M. smegmatis asm.orgasm.org.

The meromycolate chain of M. smegmatis α-mycolic acids can contain double bonds or cyclopropane (B1198618) rings asm.orgresearchgate.net. The degree of unsaturation and cyclopropanation is not static and can be influenced by environmental factors such as growth temperature nih.govasm.org.

| Mycolic Acid Type | Mycobacterial Species | Typical Carbon Chain Length | Key Functional Groups |

|---|---|---|---|

| α-Mycolic Acid | Mycobacterium smegmatis | C75-C79 | Two double bonds (dienoic), may have a methyl branch |

| α'-Mycolic Acid | Mycobacterium smegmatis | C60-C66 | One double bond (monoenoic) |

| Epoxy/Hydroxy Mycolic Acid | Mycobacterium smegmatis | C75-C81 | Epoxy or hydroxyl group |

| α-Mycolic Acid | Mycobacterium tuberculosis | C74-C88 | cis,cis-dicyclopropyl groups |

| Keto-Mycolic Acid | Mycobacterium tuberculosis | Variable | Ketone group, cis- or trans-cyclopropane ring |

| Methoxy-Mycolic Acid | Mycobacterium tuberculosis | Variable | Methoxy (B1213986) group, cis- or trans-cyclopropane ring |

Evolutionary Perspectives on Mycolic Acid Biosynthesis and Diversity

The diversity in mycolic acid structures across different mycobacterial species reflects the evolutionary adaptation of these bacteria to their respective niches. The core biosynthetic pathway for mycolic acids is largely conserved, involving a type I fatty acid synthase (FAS-I) for the synthesis of the α-branch and a type II fatty acid synthase (FAS-II) system for the elongation of the meromycolate chain nih.govkegg.jp. However, the evolution of specific enzymes responsible for modifications of the meromycolate chain has led to the observed structural diversity.

In M. smegmatis, the evolution of the enzymatic machinery to produce α'-mycolic acids, and the absence of the complex keto- and methoxy-mycolic acids found in M. tuberculosis, suggests a divergence in the evolutionary pressures shaping their cell envelopes. The more complex mycolic acid profile of M. tuberculosis is considered a key virulence factor, contributing to its resistance to the host immune system and chemotherapeutic agents mdpi.com. In contrast, the mycolic acid profile of the saprophytic M. smegmatis may be optimized for survival in diverse environmental conditions rather than for pathogenesis.

Future Research Directions and Unanswered Questions

Elucidation of Remaining Biosynthetic Pathways and Unidentified Enzymes

The biosynthesis of mycolic acids is a complex, multi-step process involving several enzyme systems. asm.org While the core pathways have been largely mapped out, there are still gaps in our understanding, particularly concerning the specific enzymes and mechanisms that lead to the unique structural features of alpha-semegma mycolic acid.

Future research should focus on:

Identification of Novel Enzymes: There are still enzymes in the proposed biosynthetic pathways of mycolic acids whose corresponding genes have yet to be definitively identified. nih.gov A crucial area of future research will be the identification and characterization of these missing enzymatic links. This includes the enzymes responsible for the precise chain length determination of the meromycolate and alpha-branch, a key feature of this compound.

Understanding Substrate Specificity: The enzymes involved in mycolic acid synthesis exhibit a remarkable degree of specificity to produce the various mycolic acid subtypes. However, the exact mechanisms governing this specificity are not fully understood. Further studies are needed to elucidate how enzymes like the β-ketoacyl-ACP synthases (KasA and KasB) and the various methyltransferases differentiate between substrates to generate the specific structure of this compound. asm.org

Comprehensive Understanding of Complex Regulatory Networks

The synthesis of this compound is tightly regulated to ensure the integrity of the cell envelope under different environmental conditions. unr.edu.ar While several transcriptional regulators have been identified, the complete regulatory network is far from understood.

Key areas for future investigation include:

Mapping the Complete Regulon: Identifying all the transcription factors and regulatory elements that control the expression of genes involved in this compound biosynthesis is a primary goal. While regulators like FasR and MabR have been characterized, it is likely that other regulatory proteins are involved. pnas.orgnih.gov

Sensing and Signal Transduction: A significant unanswered question is how mycobacteria sense changes in their environment, such as nutrient availability or host-induced stress, and translate these signals into changes in mycolic acid synthesis. nih.gov The specific ligands and signaling pathways that modulate the activity of known and unknown regulators need to be identified. For example, long-chain acyl-CoAs have been suggested to be effector molecules for some regulators, but the full range of signaling molecules is unknown. royalsocietypublishing.org

Integration with Other Metabolic Pathways: Mycolic acid biosynthesis is metabolically expensive and must be coordinated with other cellular processes. Future research needs to unravel how the regulation of this compound synthesis is integrated with central carbon metabolism, fatty acid degradation, and the synthesis of other cell envelope components. pnas.org This includes understanding how the availability of precursors like acetyl-CoA and malonyl-CoA influences the rate of mycolic acid production. nih.gov

Advanced Functional Dissection of Alpha-Mycolic Acid Contributions to Mycobacterial Pathogenicity and Survival

The precise contribution of different mycolic acid subtypes to mycobacterial virulence and survival is an area of active research. While the general importance of mycolic acids is established, the specific roles of this compound are less clear.

Future research should aim to:

Contribution to Biofilm Formation: Free mycolic acids have been implicated in the formation of biofilms, which can contribute to antibiotic tolerance. acs.org The specific contribution of this compound to the formation and properties of the biofilm extracellular matrix is an important area for future investigation.

Impact on Drug Resistance: The mycobacterial cell wall, with its high mycolic acid content, is a major determinant of intrinsic resistance to many antibiotics. nih.gov Research is needed to understand how the specific structure of this compound contributes to the permeability barrier of the cell wall and how alterations in its structure or abundance might affect susceptibility to existing and novel anti-mycobacterial drugs.

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound will require the development and application of new research tools and methodologies.

Promising areas for development include:

Advanced Analytical Techniques: The development of more sensitive and high-throughput analytical methods, such as advanced mass spectrometry-based lipidomics and nuclear magnetic resonance (NMR), will be crucial for the detailed structural characterization of this compound and for quantifying changes in its abundance in response to different conditions. nih.gov The creation of specialized lipid databases, such as Mtb LipidDB, has been a significant step, but further expansion and refinement are needed. nih.govresearchgate.net

Improved Genetic Tools: The ability to precisely manipulate the genes involved in mycolic acid biosynthesis is essential for functional studies. The development of more efficient and versatile genetic tools, including improved conditional mutant systems and CRISPR-based technologies, will facilitate the investigation of essential genes and the creation of strains with specific modifications to their mycolic acid profile. unr.edu.ar

In Vivo Imaging Techniques: The development of novel probes and imaging techniques to visualize the localization and dynamics of this compound within the mycobacterial cell envelope and in the context of host-pathogen interactions would provide invaluable insights into its function. duke.edu Photoactivatable probes are one such emerging tool that could be used to study mycolic acid-protein interactions. acs.org

Q & A

Q. What analytical techniques are recommended for characterizing alpha-Semegma mycolic acid, and how are they validated?

High-performance liquid chromatography (HPLC) is a standard method for analyzing mycolic acid patterns. For example, in species differentiation, HPLC is coupled with the Microbial Identification System (MIDI Inc.) to compare retention times and peak profiles against reference libraries . Validation requires culturing strains under standardized conditions (e.g., 7H10 agar with OADC enrichment at 37°C for 2–6 weeks) and including low/high-molecular-mass standards (e.g., Ribi ImmunoChem) to ensure reproducibility .

Q. How should researchers design experiments to isolate this compound from complex biological matrices?

Experimental protocols must include:

- Primary data collection : Culturing under controlled aerobic conditions with defined media to minimize contamination.

- Secondary validation : Cross-referencing results with biochemical databases (e.g., ChemSpider, SciFinder) to confirm structural integrity .

- Reproducibility checks : Depositing subcellular structural data into repositories like the AFTOL Structural and Biochemical Database .

Advanced Research Questions

Q. How can contradictory data from different analytical methods (e.g., HPLC vs. mass spectrometry) be resolved?

- Statistical reconciliation : Apply methods such as principal component analysis (PCA) to identify outliers or systematic errors in datasets .

- Methodological cross-validation : Compare results against peer-reviewed libraries (e.g., MycobacToscana.it ’s HPLC library) and use secondary techniques like nuclear magnetic resonance (NMR) for structural confirmation .

- Framework application : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether the contradiction stems from experimental design flaws or novel biological variability .

Q. What strategies are effective for integrating this compound data into multi-omics studies?

- Data harmonization : Standardize metadata using ontologies (e.g., Chemical Entities of Biological Interest) to enable cross-platform compatibility .

- Functional analysis : Link mycolic acid profiles to genomic or proteomic datasets via tools like KEGG PATHWAY or STRING-DB to identify metabolic pathways .

- Machine learning : Train models on published HPLC and mass spectrometry datasets to predict structural variations under different growth conditions .

Methodological Guidance Tables

Q. Table 1: Comparison of Analytical Techniques for this compound

Table 2: Criteria for Evaluating Research Questions on Mycolic Acids

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in this compound research?

- Protocol standardization : Document growth conditions (media, temperature, incubation time) and analytical parameters (e.g., HPLC column type, gradient settings) .

- Open science practices : Share raw data via platforms like Zenodo or Figshare and cite accession numbers in publications .

- Peer collaboration : Use tools like Google Scholar’s "People Also Ask" to identify common methodological pitfalls reported in recent studies .

Q. How should researchers address variability in mycolic acid yields across replicate experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.